molecular formula C27H41NO3 B163368 Peimisine CAS No. 139893-27-9

Peimisine

Cat. No. B163368
M. Wt: 427.6 g/mol
InChI Key: KYELXPJVGNZIGC-GKFGJCLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peimisine is a natural compound found in the roots of the peony plant, Paeonia lactiflora. It has been used in traditional Chinese medicine for centuries to treat various ailments, including inflammation, pain, and menstrual disorders. In recent years, peimisine has gained attention for its potential therapeutic benefits in modern medicine.

Scientific Research Applications

1. Anti-Cancer Properties

Peimisine, found in Fritillariae Thunbergii Bulbus (FTB), has been shown to suppress breast cancer through a system pharmacological analysis. This study identified multiple interactions of compound-target and process-target, revealing peimisine's involvement in the regulation of cancer cell growth in the breast cancer signaling pathway (김병준 et al., 2020).

2. Neuroprotective Effects

Peimisine has been identified in the bulbs of Fritillaria unibracteata and has shown a moderate protective effect on neurotoxicity in PC12 cell lines induced by rotenone. This suggests potential neuroprotective applications of peimisine in certain neurological conditions (Shu-Hui Wang et al., 2011).

3. Anti-Inflammatory and Anti-Asthmatic Effects

Peimisine exhibits anti-inflammatory properties, particularly in acute lung injury. Derivatives of peimisine were found to increase cell survival rate and reduce inflammatory markers in lipopolysaccharide-stimulated cells. It also showed a capacity to attenuate lipopolysaccharide-induced acute lung injury in mice, indicating its potential in treating such conditions (Xin Jin et al., 2021). Additionally, peimisine's role in Fritillaria monatha demonstrates an antiasthmatic mechanism by affecting M-receptor, inhibiting the release of internal calcium, and promoting nitrogen monoxidum release, which helps in relaxing tracheal smooth muscle (Liang Ying-chun, 2009).

4. Hepatic Protection

Peimisine has shown protective effects against hepatic fibrosis in rats induced by carbon tetrachloride. This suggests that peimisine could play a role in protecting against liver fibrosis, possibly by inhibiting fibrogenesis and decreasing lipid peroxidation (W. Yun, 2013).

5. Endophytic Fungus Production

An endophytic fungus isolated from Fritillaria unibracteata var. wabensis was found to produce peimisine and peiminine, indicating a potential method for producing these compounds through fermentation (F. Pan et al., 2014).

properties

IUPAC Name

(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYELXPJVGNZIGC-GKFGJCLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930647
Record name 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peimisine

CAS RN

19773-24-1, 139893-27-9
Record name Peimisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019773241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ebeiensine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139893279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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